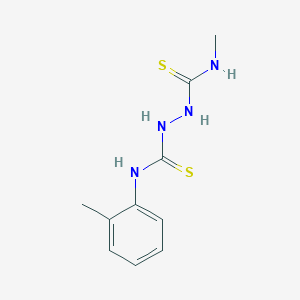
N-methyl-N'-(2-methylphenyl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound with a complex structure that includes both hydrazine and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of N-methylhydrazine with 2-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This interaction is facilitated by the reactive hydrazine and thioamide groups, which can undergo nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylhydrazine: Similar structure but lacks the thioamide group.
N-ethyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide: Similar but with an ethyl group instead of a methyl group.
1-Methyl-1-phenylhydrazine: Similar but lacks the thioamide group
Uniqueness
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C10H14N4S2 |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-methyl-3-[(2-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C10H14N4S2/c1-7-5-3-4-6-8(7)12-10(16)14-13-9(15)11-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16) |
InChI Key |
JGVXJSJEEAPBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















